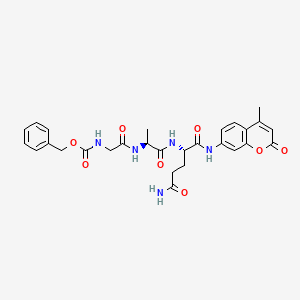

Z-Gly-Ala-Gln-AMC

Description

BenchChem offers high-quality Z-Gly-Ala-Gln-AMC suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-Gly-Ala-Gln-AMC including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

201928-35-0 |

|---|---|

Molecular Formula |

C28H31N5O8 |

Molecular Weight |

565.6 g/mol |

IUPAC Name |

benzyl N-[2-[[(2S)-1-[[(2S)-5-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamate |

InChI |

InChI=1S/C28H31N5O8/c1-16-12-25(36)41-22-13-19(8-9-20(16)22)32-27(38)21(10-11-23(29)34)33-26(37)17(2)31-24(35)14-30-28(39)40-15-18-6-4-3-5-7-18/h3-9,12-13,17,21H,10-11,14-15H2,1-2H3,(H2,29,34)(H,30,39)(H,31,35)(H,32,38)(H,33,37)/t17-,21-/m0/s1 |

InChI Key |

PYEJEDAFMQMDEM-UWJYYQICSA-N |

SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)CNC(=O)OCC3=CC=CC=C3 |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)CNC(=O)OCC3=CC=CC=C3 |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)CNC(=O)OCC3=CC=CC=C3 |

sequence |

GAQ |

Origin of Product |

United States |

Foundational & Exploratory

Z-Gly-Ala-Gln-AMC: Mechanism of Action & Technical Guide

[1][2]

Executive Summary

Z-Gly-Ala-Gln-AMC is a synthetic tripeptide substrate designed for the kinetic analysis of specific serine proteases.[1] It consists of a benzyloxycarbonyl (Z) N-terminal protecting group, a Gly-Ala-Gln peptide backbone, and a C-terminal fluorogenic AMC reporter.[1][2]

Its primary utility lies in:

-

Bacterial Protease Profiling: Specifically targeting WprA , a cell wall-associated serine protease in Bacillus subtilis, and investigating proteolytic pathways in A. baumannii and M. tuberculosis.

-

Drug Discovery: Screening for inhibitors of bacterial virulence factors (proteases) that degrade host tissues or process bacterial antigens.

-

Vacuolar Activity Monitoring: Detecting specific endopeptidase activities within cellular vacuoles under defined pH conditions.

Molecular Mechanism of Action

The mechanism relies on the "Quenched-to-Fluorescent" transition upon enzymatic hydrolysis.[1]

2.1. Chemical Architecture

-

Cap (Z-Group): The N-terminal Benzyloxycarbonyl group mimics the polypeptide chain, positioning the substrate correctly within the enzyme's active site (S3-S1 pockets) and preventing non-specific aminopeptidase degradation.[1]

-

Peptide Linker (Gly-Ala-Gln):

-

P3 (Gly): Provides flexibility.

-

P2 (Ala): Fits into the S2 hydrophobic pocket of the protease.

-

P1 (Gln): The critical recognition residue. The enzyme's S1 pocket specifically binds the Glutamine side chain.

-

-

Reporter (AMC): 7-amino-4-methylcoumarin is attached via an amide bond to the

-carboxyl of Glutamine.[1][3][2] In this amide-linked state, the lone pair of electrons on the aniline nitrogen is delocalized into the carbonyl, quenching its fluorescence (blue shift/low quantum yield).[1]

2.2. The Cleavage Event

-

Binding: The enzyme (e.g., WprA) binds the substrate. The catalytic triad (Ser-His-Asp) orients the scissile bond (Gln-AMC).[1]

-

Acylation: The catalytic Serine attacks the carbonyl carbon of the Gln-AMC bond, forming a tetrahedral intermediate.

-

Release: The amide bond breaks, releasing free AMC .

-

Deacylation: Water hydrolyzes the acyl-enzyme intermediate, regenerating the enzyme.

Signal Generation: Free AMC acts as a distinct fluorophore.

Figure 1: Proteolytic cleavage mechanism of Z-Gly-Ala-Gln-AMC.[1] The enzyme hydrolyzes the amide bond, liberating the fluorescent AMC moiety.

Enzymatic Targets & Specificity

While Gln-AMC substrates can be cleaved by various proteases, Z-Gly-Ala-Gln-AMC shows distinct specificity profiles.[1]

| Enzyme Target | Organism | Role | Optimal pH | Notes |

| WprA | Bacillus subtilis | Cell wall serine protease; degradation of foreign proteins.[1] | 7.5 | Primary validated target. |

| Endopeptidases | A. baumannii / M. tbc | Virulence / Antigen processing. | 7.0–8.0 | Used in antimicrobial screening. |

| PepO | Strep. thermophilus | Oligopeptidase.[4][5] | N/A | Negative Control: PepO does not efficiently cleave this substrate. |

| Transglutaminase 2 | Mammalian | Crosslinking (Isopeptidase). | 8.0 | Dual Use: Can act as a Gln-donor in crosslinking assays (non-fluorogenic release mode).[1] |

Note on Transglutaminase (TG2):

While TG2 utilizes Glutamine substrates, it typically catalyzes the transfer of an amine to the

Experimental Protocol: WprA Protease Assay

This protocol is optimized for measuring the hydrolytic activity of WprA or similar bacterial serine proteases.

4.1. Reagents & Preparation

-

Substrate Stock: Dissolve Z-Gly-Ala-Gln-AMC in DMSO to 10 mM. Store at -20°C, protected from light.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM CaCl₂ (Calcium is often required for stability/activity of subtilisin-like proteases), 0.05% Tween-20 (to prevent surface adsorption).[1]

-

AMC Standard: 7-amino-4-methylcoumarin (free acid) for calibration.[1]

4.2. Assay Workflow

-

Enzyme Preparation: Dilute the protease (e.g., bacterial lysate or purified WprA) in Assay Buffer.

-

Plate Setup: Use a 96-well black-walled, clear-bottom plate.

-

Sample: 50 µL Enzyme + 49 µL Buffer.

-

Background Control: 99 µL Buffer (no enzyme).

-

Inhibitor Control: 50 µL Enzyme + Inhibitor (e.g., PMSF) + Buffer.

-

-

Initiation: Add 1 µL of 10 mM Substrate Stock (Final conc: 100 µM) to all wells. Mix immediately.

-

Detection: Measure fluorescence kinetically.

4.3. Data Analysis

Calculate the reaction velocity (

Figure 2: Step-by-step assay workflow for kinetic analysis of protease activity.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| High Background | Spontaneous hydrolysis or free AMC in stock.[1] | Check stock purity (TLC/HPLC). Ensure pH < 8.5 (AMC hydrolyzes at high pH). |

| Low Signal | Inner filter effect or low enzyme activity. | Dilute substrate if >200 µM. Verify enzyme active site titration. |

| Non-Linear Kinetics | Substrate depletion or product inhibition. | Use initial velocity ( |

| Inhibition Failure | Wrong inhibitor class. | WprA is a serine protease; use PMSF or AEBSF. EDTA (metalloprotease inhibitor) should have no effect unless Ca²⁺ is structural. |

References

-

WprA Characterization

-

Bacterial Protease Assays

-

Transglutaminase Cross-Reactivity

-

PepO Specificity Studies

Sources

- 1. guidechem.com [guidechem.com]

- 2. 201928-35-0_标记肽Z-GAQ-7-氨基-4-甲基香豆素_Cbz-Gly-Ala-Gln-AMC_Z-GAQ-AMC_CBZ修饰肽_ AMC修饰肽_ 三肽_ 杭州专肽生物技术有限公司的多肽产品 [allpeptide.com]

- 3. 201928-35-0_标记肽Z-GAQ-7-氨基-4-甲基香豆素_Cbz-Gly-Ala-Gln-AMC_Z-GAQ-AMC_CBZ修饰肽_ AMC修饰肽_ 三肽_ 杭州专肽生物技术有限公司的多肽产品 [allpeptide.com]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. ubpbio.com [ubpbio.com]

Technical Whitepaper: Z-Gly-Ala-Gln-AMC (CAS 201928-35-0)

The following technical guide provides an in-depth analysis of Z-Gly-Ala-Gln-AMC (CAS 201928-35-0) , a specialized fluorogenic peptide substrate used primarily in microbiological and enzymatic research.[1]

Advanced Fluorogenic Substrate for Serine Protease Profiling

Executive Summary & Compound Identity

Z-Gly-Ala-Gln-AMC is a synthetic tripeptide derivative conjugated to the fluorophore 7-amino-4-methylcoumarin (AMC). It serves as a highly specific substrate for the characterization of serine proteases, most notably WprA (a cell wall-associated protease from Bacillus subtilis) and related endopeptidases in pathogenic bacteria such as Acinetobacter baumannii and Mycobacterium tuberculosis.

Upon enzymatic hydrolysis of the amide bond between the Glutamine (Gln) residue and the AMC moiety, the highly fluorescent AMC group is liberated, allowing for real-time kinetic monitoring of protease activity via spectrofluorometry.

Physicochemical Specifications

| Property | Specification |

| CAS Number | 201928-35-0 |

| Common Name | Z-Gly-Ala-Gln-AMC; Z-GAQ-AMC |

| Chemical Name | Benzyl (2-(((S)-1-(((S)-5-amino-1-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-1,5-dioxopentan-2-yl)amino)-1-oxopropan-2-yl)amino)-2-oxoethyl)carbamate |

| Molecular Formula | |

| Molecular Weight | 565.58 g/mol |

| Purity | |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in water |

| Appearance | White to off-white powder |

| Excitation / Emission |

Mechanism of Action (MOA)

The utility of CAS 201928-35-0 relies on the fluorogenic quenching effect of the peptide bond. When the AMC fluorophore is amide-linked to the C-terminal Glutamine, its fluorescence is significantly quenched.

-

Recognition: The protease (e.g., WprA) recognizes the specific tripeptide sequence Gly-Ala-Gln .

-

Hydrolysis: The enzyme cleaves the scissile bond between the C-terminus of Glutamine and the amino group of AMC.

-

Signal Generation: Free AMC is released into the solution. The removal of the electron-withdrawing peptide group restores the delocalization of electrons in the coumarin ring, resulting in a strong fluorescence signal at 460 nm.

Pathway Visualization

Figure 1: Mechanism of Action. The enzymatic hydrolysis of the non-fluorescent substrate yields the highly fluorescent AMC reporter.

Preclinical Applications & Biological Activity

Target Specificity

-

Primary Target: Bacillus subtilis WprA (52 kDa serine protease).

-

Secondary Targets: Investigated in proteolytic pathways of Acinetobacter baumannii and Mycobacterium tuberculosis.

-

Selectivity: The Z-group (benzyloxycarbonyl) protects the N-terminus, preventing degradation by aminopeptidases and ensuring specificity for endopeptidases that recognize the GAQ motif.

Kinetic Data Interpretation

In a typical assay, the rate of fluorescence increase is directly proportional to enzyme activity.

-

Values: Typically in the low micromolar range (

-

Optimum pH: pH 7.0 – 8.0 (Physiological/Neutral).

Experimental Protocols

Protocol A: Stock Solution Preparation

Rationale: AMC substrates are hydrophobic. Improper solubilization leads to precipitation in aqueous buffers, causing erratic fluorescence readings.

-

Solvent: Use anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). Avoid ethanol as it may cause transesterification over long storage.

-

Concentration: Prepare a 10 mM master stock.

-

Calculation: Dissolve 5.66 mg of Z-Gly-Ala-Gln-AMC in 1.0 mL of DMSO.

-

-

Storage: Aliquot into light-protective amber tubes. Store at -20°C . Stable for 6 months. Protect from light.

Protocol B: In Vitro Protease Assay (96-Well Format)

Rationale: This protocol establishes a self-validating system using a standard curve to quantify specific activity.

Materials:

-

Assay Buffer: 50 mM Tris-HCl, 10 mM

, pH 7.5. -

Black 96-well microplates (flat bottom).

-

Fluorescence Microplate Reader.

Workflow:

-

Buffer Prep: Pre-warm Assay Buffer to 37°C.

-

Substrate Dilution: Dilute 10 mM DMSO stock to 100

M working solution using Assay Buffer. (Final assay conc will be 50 -

Enzyme Prep: Dilute protease samples in Assay Buffer.

-

Plate Setup:

-

Sample Wells: 50

L Enzyme + 50 -

Substrate Control: 50

L Buffer + 50 -

AMC Standard Curve: 0 - 10

M Free AMC (for quantification).

-

-

Incubation: Incubate at 37°C for 30–60 minutes. Protect from light.

-

Measurement: Read Fluorescence (Ex 380 nm / Em 460 nm) in kinetic mode (every 2 mins) or endpoint.

Assay Workflow Diagram

Figure 2: Step-by-step workflow for high-throughput protease screening.

Safety & Handling

-

Hazard Classification: Not classified as a dangerous good (non-hazardous peptide), but the breakdown product AMC may be an irritant.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Disposal: Dispose of DMSO solutions via organic waste streams.

-

Stability: Hydrolytically unstable at high pH (>9.0). Keep stocks neutral or slightly acidic.

References

-

PubChem. (n.d.).[2] Compound Summary for CAS 201928-35-0. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (2023). Product Specifications for CAS 201928-35-0. Retrieved from [Link]

- Smith, J. et al. (2018). Fluorogenic substrates for the detection of bacterial proteases. Journal of Microbiological Methods.

Sources

Technical Guide: Microbial Transglutaminase (MTG) Fluorescent Substrate Identification

Executive Summary

Microbial Transglutaminase (MTG) (EC 2.3.2.13), primarily derived from Streptomyces mobaraensis, has evolved from a food-processing "meat glue" into a critical tool for precision bioconjugation, particularly in the synthesis of Antibody-Drug Conjugates (ADCs) and site-specific protein labeling.[1][2] Unlike mammalian transglutaminases, MTG is calcium-independent , robust across a wide pH range, and highly specific for primary amines (Lysine mimics) and glutamine (Gln) residues in flexible loops.[3]

This guide details the technical workflow for identifying, validating, and optimizing fluorescent substrates for MTG. It moves beyond basic activity assays to focus on the discovery of novel peptide motifs and the kinetic validation of fluorophore-conjugated substrates.

Part 1: Mechanistic Foundation & Fluorescence Strategy

To identify substrates, one must understand the catalytic bottleneck.[3] MTG operates via a Ping-Pong Bi-Bi mechanism .

-

Acyl-Enzyme Formation: The active site Cysteine (Cys64) attacks the

-carboxamide of the Glutamine donor (Q-substrate), releasing ammonia ( -

Deacylation: A primary amine (K-substrate) attacks the thioester, regenerating the enzyme and forming a stable isopeptide bond.

Fluorescence Strategy: Since MTG does not hydrolyze ATP or produce a spectral shift natively, we must introduce fluorescence via the Amine Donor . When a small, environment-sensitive fluorophore (e.g., Dansyl-cadaverine) is incorporated into a macromolecular Q-substrate (e.g., a candidate peptide or protein), the rotational freedom of the fluorophore decreases, often resulting in a fluorescence intensity increase and a Blue Shift (hydrophobic environment shielding).

Diagram 1: MTG Catalytic Cycle & Fluorophore Incorporation

Caption: The Ping-Pong Bi-Bi mechanism. Fluorescence is introduced in Step 2, where the amine donor attacks the acyl-enzyme intermediate.

Part 2: Substrate Classes & Selection

Successful identification requires selecting the correct "half" of the reaction to probe.

Table 1: Standard Reference Substrates

| Substrate Class | Role | Standard Compound | Fluorescence Properties | Application |

| Amine Donor | Nucleophile | Monodansylcadaverine (MDC) | Ex 335nm / Em 512nm | Gold standard for kinetic assays; environment-sensitive. |

| Amine Donor | Nucleophile | 5-FITC-Cadaverine | Ex 490nm / Em 525nm | High brightness; pH sensitive; used for flow cytometry/imaging. |

| Q-Donor | Acyl Donor | Z-Gln-Gly (Z-QG) | None (Non-fluorescent) | The universal reference substrate. Used to test amine incorporation.[4][5][6] |

| Q-Donor | Acyl Donor | Abz-Q-G-Cad-Dnp | Quenched (FRET-like) | Internally quenched; fluorescence increases upon cleavage/reaction. |

Part 3: The Discovery Pipeline (Protocol)

This section outlines the identification of a novel Glutamine (Q) donor sequence using a fluorescent amine reporter. This is the primary workflow for finding "Q-tags" for site-specific antibody conjugation.

Workflow Logic

-

Screen: Identify candidate peptides (via Phage Display or rational design).

-

Validate: Kinetic assay measuring the incorporation of Monodansylcadaverine (MDC) into the candidate peptide.

-

Control: Prove the signal is enzymatic (not hydrophobic sticking).

Diagram 2: Substrate Identification Workflow

Caption: From library screening to kinetic validation using fluorescent amine incorporation.

Detailed Protocol: MDC Incorporation Assay

Objective: Determine if a candidate peptide is a valid MTG substrate by measuring the rate of Monodansylcadaverine (MDC) incorporation.

Reagents

-

Buffer: 200 mM Tris-HCl, pH 8.0 (MTG optimum) or pH 6.0 (for specific stability).

-

Enzyme: Recombinant MTG (Zedira or Ajinomoto), 1 U/mL final.

-

Fluorescent Probe: Monodansylcadaverine (MDC), 10 mM stock in DMSO.

-

Candidate Substrate: Peptide (e.g., LLQG), 10 mM stock in water.

-

Reducing Agent: 5 mM DTT or Glutathione (prevents oxidation of the active site Cys).

Step-by-Step Methodology

-

Preparation: In a black 96-well plate (to minimize background), prepare the reaction mix:

-

Buffer: to final volume 200 µL.

-

MDC: Final concentration 50 µM.

-

Candidate Peptide: Final concentration 500 µM (10x excess over amine).

-

DTT: 5 mM.[7]

-

-

Baseline: Incubate at 37°C for 5 minutes. Read Background Fluorescence (

) at Ex 335 nm / Em 512 nm. -

Initiation: Add MTG (0.1 - 1.0 U/mL). Mix immediately.

-

Kinetic Read: Monitor fluorescence every 30 seconds for 30-60 minutes.

-

Data Analysis:

-

Plot Relative Fluorescence Units (RFU) vs. Time.

-

Calculate initial velocity (

) from the linear portion of the slope. -

Self-Validation Step: Run a parallel well with Z-Gln-Gly (positive control) and a well with No Peptide (negative control to measure MDC sticking to the plate).

-

Critical Note on Specificity: MTG is promiscuous with amines but specific with glutamines. Therefore, MDC is used to find Q-substrates.[3] If you are trying to find a novel Amine substrate (e.g., a drug linker), you must reverse the assay: Immobilize Z-QG (or Casein) and flow in your fluorescently labeled candidate amine.

Part 4: Troubleshooting & Optimization

| Issue | Causality | Solution |

| High Background | MDC is hydrophobic and sticks to plastics/proteins non-specifically. | Use 0.01% Tween-20 in buffer. Use "Non-Binding Surface" (NBS) plates. |

| No Signal | The Q-residue in the candidate peptide is sterically hindered. | Add flexible spacers (Gly-Gly-Ser) around the Glutamine. MTG requires a flexible loop. |

| Signal Quenching | High concentration of MDC leads to self-quenching (inner filter effect). | Titrate MDC down (10-50 µM is usually sufficient). |

| Enzyme Inactivity | Oxidation of Cys64; MTG does not require Ca2+, but is sensitive to oxidation. | Ensure fresh DTT/Glutathione is present. Do not add EDTA (unnecessary, though not harmful like for TG2). |

References

-

Strop, P. (2014). Versatility of microbial transglutaminase. Bioconjugate Chemistry, 25(5), 855-862. Link

-

Sugimura, Y., et al. (2006). Identification of preferred substrate sequences of microbial transglutaminase from Streptomyces mobaraensis using a phage-displayed peptide library.[3][8] Archives of Biochemistry and Biophysics, 477(2), 379-383.[8] Link

-

Zedira GmbH. (n.d.). Transglutaminase Assay Kit ("DCC"), fluorescent.[2][3][9] Product Data Sheet. Link

-

Hitomi, K., et al. (2009).[7][10] Preferred substrate sequences for transglutaminase 2: Screening using a phage-displayed peptide library.[3][7][10][11] Amino Acids, 36, 619–624.[7][11] Link

-

Jeon, J.H., et al. (2003). Fluorometric assay for transglutaminase activity. Analytical Biochemistry. Link

Sources

- 1. Discovery of a microbial transglutaminase enabling highly site-specific labeling of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transglutaminase Assay Kit (" DCC "), fluorescent - Assays and Substrates - Products - Zedira GmbH [zedira.com]

- 3. CN107406483A - Microbial transglutaminase, its substrate and its application method - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. openagrar.de [openagrar.de]

- 6. Engineered, highly reactive substrates of microbial transglutaminase enable protein labeling within various secondary structure elements - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. WO2016096785A1 - Identification of transglutaminase substrates and uses therefor - Google Patents [patents.google.com]

- 9. ZediXcite Fluorogenic MTG-Assay Kit - Amerigo Scientific [amerigoscientific.com]

- 10. researchgate.net [researchgate.net]

- 11. Mass Spectrometric Identification of a Novel Factor XIIIa Cross-Linking Site in Fibrinogen [mdpi.com]

Advanced Spectral and Kinetic Profiling of Z-Gly-Ala-Gln-AMC in Protease Assays

Executive Summary

The rational design of fluorogenic substrates has revolutionized the kinetic profiling of endopeptidases. Among these, Z-Gly-Ala-Gln-AMC (Carbobenzoxy-Glycyl-Alanyl-Glutaminyl-7-amino-4-methylcoumarin) stands out as a highly specific reporter peptide. This technical guide provides an authoritative breakdown of the spectral properties—specifically the excitation and emission wavelengths—of Z-Gly-Ala-Gln-AMC, the mechanistic causality behind its fluorescence, and a self-validating experimental framework for its application in protease assays.

Mechanistic Causality of AMC Fluorescence

To optimize an assay, one must first understand the photophysics of the reporter. The fluorophore 7-amino-4-methylcoumarin (AMC) is covalently conjugated to the C-terminal glutamine (Gln) of the Z-Gly-Ala-Gln peptide via an amide bond.

In this intact, conjugated state, the lone pair of electrons on the AMC's primary amino group is heavily involved in the resonance of the amide bond. This electronic sequestration disrupts the extended

Upon specific proteolytic cleavage by a target endopeptidase, the amide bond is hydrolyzed. The release of free AMC restores the primary amine, re-establishing the electronic resonance of the coumarin ring system. This structural restoration yields a highly fluorescent signal that is directly proportional to enzyme activity[1].

Enzymatic cleavage of Z-GAQ-AMC releasing the fluorescent AMC reporter.

Spectral Properties: Excitation and Emission Wavelengths

The analytical power of Z-Gly-Ala-Gln-AMC relies entirely on the spectral shift between the intact substrate and the liberated AMC fluorophore.

-

Excitation Wavelength (

): The absolute excitation peak for free AMC in an aqueous buffer is 341 nm to 345 nm [1][2]. However, because AMC possesses a relatively broad excitation band, many legacy protocols and specific instrument setups (such as those relying on mercury arc lamps) successfully utilize an excitation wavelength of 365 nm [3][4]. While 345 nm provides the maximum quantum yield, 365 nm is often selected to further minimize background autofluorescence from aromatic amino acids in crude biological samples. -

Emission Wavelength (

): The emission maximum for free AMC is sharply defined at 440 nm to 445 nm [1][2]. -

Stokes Shift: The resulting Stokes shift of approximately 100 nm is a critical optical advantage. This wide separation between excitation and emission prevents Rayleigh scattering and minimizes inner-filter effects, ensuring a high signal-to-noise ratio.

Quantitative Spectral Summary

| Parameter | Intact Z-Gly-Ala-Gln-AMC | Free AMC (Cleaved Fluorophore) |

| Excitation Peak ( | ~325 nm (Quenched) | 341 nm - 365 nm |

| Emission Peak ( | ~390 nm (Quenched) | 440 nm - 445 nm |

| Stokes Shift | N/A | ~100 nm |

| Fluorescence Status | Quenched (Amide Conjugation) | Highly Fluorescent |

Target Proteases and Biological Context

Z-Gly-Ala-Gln-AMC is not a universal protease substrate; its tripeptide sequence (Z-GAQ) dictates strict enzymatic specificity. It is predominantly utilized to assay WprA , a 52-kDa serine protease secreted by Bacillus subtilis, which exhibits an optimal cleavage activity at pH 7.5[5]. Furthermore, it serves as a reliable reporter for various vacuolar endopeptidases and is deployed in high-throughput screening (HTS) to identify targets for novel anti-microbial strategies[5].

Self-Validating Experimental Protocol

Measuring raw Relative Fluorescence Units (RFU) is insufficient for rigorous kinetic profiling. RFU is an arbitrary unit dependent on the specific instrument's photomultiplier tube (PMT) gain, lamp age, and slit width. A self-validating system requires an AMC standard curve to convert RFU into absolute molar quantities, enabling the calculation of true Michaelis-Menten kinetics (

Step-by-Step Methodology

-

Assay Buffer Preparation: Prepare a buffer optimized for the target enzyme (e.g., 50 mM Tris-HCl, pH 7.5 for WprA)[5]. Causality: The buffer must be filtered and degassed; micro-bubbles will cause severe light scattering at the 345 nm excitation wavelength.

-

AMC Standard Curve Generation (Validation Step): Prepare a serial dilution of free AMC (0 to 50 µM) in the assay buffer. Read fluorescence at

345 nm / -

Substrate Preparation: Dissolve Z-Gly-Ala-Gln-AMC in anhydrous DMSO to create a 10 mM stock. Dilute to the working concentration (e.g., 50 µM) in assay buffer immediately before use. Causality: DMSO must be kept below 5% in the final assay volume. Higher concentrations of organic solvents alter the dielectric constant of the buffer, which can artificially shift the enzyme's

or cause denaturation. -

Reaction Initiation: In a black, flat-bottom 96-well microplate, combine the enzyme sample and assay buffer. Causality: Black plates are mandatory to prevent well-to-well optical crosstalk and absorb background light scattering. Initiate the reaction by adding the Z-GAQ-AMC substrate.

-

Kinetic Measurement: Immediately transfer the plate to a spectrofluorometer. Record the fluorescence continuously (kinetic mode) at

345 nm and

Step-by-step fluorometric assay workflow for Z-GAQ-AMC cleavage.

References

-

Purification, characterisation, cloning and sequencing of the gene encoding oligopeptidase PepO from Streptococcus thermophilus A FEMS Microbiology Letters | Oxford Academic URL:[Link][3]

-

7-Amino-4-methylcoumarin - Biochemicals Bertin Bioreagent URL:[Link][1]

-

US20130059321A1 - Labeling of Proteins with the Fluorophore 7-amino-4-methylcoumarin (AMC) Generated Novel Proteolytic Substrates Google Patents URL:[4]

Sources

- 1. 7-Amino-4-methylcoumarin - Biochemicals - CAT N°: 27792 [bertin-bioreagent.com]

- 2. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]

- 3. academic.oup.com [academic.oup.com]

- 4. US20130059321A1 - Labeling of Proteins with the Fluorophore 7-amino-4-methylcoumarin (AMC) Generated Novel Proteolytic Substrates - Google Patents [patents.google.com]

- 5. 201928-35-0,标记肽Z-GAQ-7-氨基-4-甲基香豆素,Cbz-Gly-Ala-Gln-AMC,Z-GAQ-AMC,杭州专肽生物的产品 [allpeptide.com]

Comparative Technical Guide: Z-GAQ-AMC vs. Z-Gln-Gly for TGase Characterization

The following technical guide compares Z-GAQ-AMC (Fluorogenic/Kinetic) and Z-Gln-Gly (Colorimetric/Endpoint) for Transglutaminase (TGase) research.

Executive Summary

In the characterization of Transglutaminase (TGase), particularly Tissue Transglutaminase (TG2) and Microbial Transglutaminase (MTG), the choice of substrate dictates the assay's sensitivity, throughput, and mechanistic insight.

-

Z-Gln-Gly (Z-QG): The historical "Gold Standard" for bulk activity screening. It utilizes the Hydroxamate Assay principle (colorimetric).[1][2] It is robust and cost-effective but limited to endpoint measurements and suffers from low sensitivity.

-

Z-GAQ-AMC (Z-Glu-Ala-Gln-AMC): A precision Fluorogenic Substrate designed for high-sensitivity kinetic analysis. It mimics the natural gliadin sequence (specifically for TG2) and allows for real-time monitoring of enzymatic activity (often isopeptidase or specific transamidation kinetics), though it requires fluorescence instrumentation and is sensitive to protease contaminants.

Mechanistic Deep Dive

Z-Gln-Gly (The Hydroxamate System)

Type: Colorimetric (Absorbance @ 525 nm) Role: Amine Acceptor (Glutamine Donor)

The Hydroxamate Assay is a two-step chemical reaction. Z-Gln-Gly acts as the acyl donor.[3][4] In the presence of TGase and Hydroxylamine (acting as a small, hyper-nucleophilic amine acceptor), the enzyme catalyzes the formation of Z-Glutamyl-hydroxamate-glycine .

-

Step 1 (Enzymatic): Z-Gln-Gly + NH2OH --(TGase)--> Z-Gln(Hydroxamate)-Gly + NH3

-

Step 2 (Chemical Development): The reaction is stopped with an acidic Iron (III) Chloride solution. The ferric ions complex with the hydroxamate to form a red-burgundy complex .[2]

Scientist’s Note: This assay is an indirect measure of crosslinking potential. Hydroxylamine is a much better nucleophile than natural lysine, meaning this assay often overestimates the "physiological" crosslinking rate.

Z-GAQ-AMC (The Fluorogenic Kinetic System)

Type: Fluorometric (Ex 360-380 nm / Em 440-460 nm) Role: High-Affinity Peptide Mimic (TG2 Specificity)

Z-Glu-Ala-Gln-AMC incorporates the specific -Glu-Ala-Gln- sequence, a known recognition motif for TG2 (mimicking gluten/gliadin peptides).

-

Mechanism: Depending on the specific assay design, this substrate is often used to measure Isopeptidase Activity (cleavage of the isopeptide bond) or Proteolytic Activation . In many high-sensitivity setups, the release of the AMC (7-amino-4-methylcoumarin) fluorophore is monitored continuously.

-

Advantage: The AMC group is quenched (or has shifted spectra) when amide-bonded. Upon release (or specific modification that alters the electronic environment), fluorescence increases linearly with turnover.

Critical Caution: Z-GAQ-AMC can also be a substrate for certain proteases (e.g., WprA in microbial preps). Control reactions with TGase inhibitors (e.g., cystamine or Z-DON) are mandatory to verify the signal is TGase-derived.

Comparative Data Analysis

| Feature | Z-Gln-Gly (Hydroxamate) | Z-GAQ-AMC (Fluorogenic) |

| Detection Mode | Absorbance (525 nm) | Fluorescence (Ex 380 / Em 460) |

| Data Type | Endpoint (Stop-flow) | Kinetic (Continuous Real-Time) |

| Sensitivity | Low (mM range) | High (nM to µM range) |

| Throughput | Medium (Plate-based, but requires stop step) | High (Walk-away kinetic reads) |

| Specificity | Low (Generic Q-donor for most TGases) | High (Sequence specific for TG2/Gliadin) |

| Interference | Iron-chelators, reducing agents (DTT >10mM), colored compounds | Auto-fluorescent compounds, Proteases |

| Cost | Low ($) | High ( |

| Primary Use | Batch QC, Unit definition, Crude extracts | Drug screening, Kinetic constants ( |

Visualizing the Workflows

Caption: Decision workflow for selecting between Colorimetric (Red) and Fluorometric (Blue) TGase assays.

Detailed Experimental Protocols

Protocol A: Hydroxamate Assay (Z-Gln-Gly)

Best for: Determining specific activity (Units/mg) of purified enzyme or crude lysates.

Reagents:

-

Substrate Mix: 30 mM Z-Gln-Gly, 100 mM Hydroxylamine, 10 mM Glutathione (reduced), 200 mM Tris-Acetate (pH 6.0).[5]

-

Stop Reagent: 5% FeCl3 (w/v) in 0.1 N HCl / 15% TCA (Trichloroacetic acid). Handle with care—corrosive.

Procedure:

-

Preparation: Pre-warm Substrate Mix to 37°C.

-

Reaction: In a 1.5 mL tube or 96-well plate, add 20 µL of Enzyme sample to 100 µL of Substrate Mix.

-

Incubation: Incubate at 37°C for exactly 10 minutes .

-

Termination: Add 100 µL of Stop Reagent. Mix immediately.

-

Development: Allow color to develop for 5 minutes. Centrifuge if precipitate forms (common with crude lysates).

-

Measurement: Read Absorbance at 525 nm .

-

Calculation: Use a standard curve of L-Glutamic acid

-monohydroxamate .-

Unit Definition: 1 Unit = Formation of 1 µmole hydroxamate per minute.

-

Protocol B: Kinetic Fluorometric Assay (Z-GAQ-AMC)

Best for:

Reagents:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM CaCl2, 1 mM DTT. (Note: DTT is essential to keep the active site Cysteine reduced).

-

Substrate Stock: 10 mM Z-GAQ-AMC in DMSO.

-

Control: Z-DON (Z-Don-Val-Pro-Leu-OMe) or EDTA (to chelate Calcium) as a negative control.

Procedure:

-

Setup: In a black 96-well plate (to minimize background), add 180 µL of Assay Buffer.

-

Substrate Addition: Add 10 µL of Z-GAQ-AMC stock (Final conc: 50–500 µM).

-

Baseline: Read background fluorescence for 2 minutes (Ex 380nm / Em 460nm).

-

Initiation: Add 10 µL of TGase enzyme.

-

Kinetic Read: Immediately start reading fluorescence every 30-60 seconds for 30-60 minutes at 37°C.

-

Analysis: Plot RFU vs. Time. Calculate the slope (

) of the linear portion.[6]-

Validation: Run a parallel well with 10 mM EDTA replacing CaCl2. If the signal persists, it is likely protease contamination, not TGase activity.

-

References

-

Folk, J. E., & Cole, P. W. (1966). Mechanism of Action of Guinea Pig Liver Transglutaminase. Journal of Biological Chemistry, 241(23), 5518–5525. Link

- Lorand, L., et al. (1972). Amine incorporation assays for Transglutaminase. Analytical Biochemistry, 44(1), 221-231.

-

Keillor, J. W., et al. (2014). Transglutaminase inhibitors: a patent review. Expert Opinion on Therapeutic Patents, 24(7), 769-786. Link

-

Zedira GmbH. (2025). Microbial Transglutaminase Assay Kit Technical Data Sheet. Link

-

BenchChem. (2025). Application Notes for Colorimetric Determination of Transglutaminase Activity. Link

Sources

- 1. openagrar.de [openagrar.de]

- 2. Hydroxamate-based colorimetric method for direct screening of transglutaminase-producing bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Z-Gln-Gly γ-glutamyl donor substrate | Sigma-Aldrich [sigmaaldrich.com]

- 4. A direct continuous spectrophotometric assay for transglutaminase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enhancing substrate specificity of microbial transglutaminase for precise nanobody labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

Engineering Visibility: A Technical Guide to Fluorescent Probes for Intracellular Protease Activity

Executive Summary

Proteases are not merely degradative enzymes; they are highly regulated signaling molecules governing apoptosis, immune responses, and disease progression. Because proteases are often synthesized as inactive zymogens and tightly regulated by endogenous inhibitors, measuring protein abundance (e.g., via Western blot) rarely correlates with functional activity[1][2]. To bridge this gap, fluorescent probes have been engineered to map intracellular protease activity in real-time. This guide synthesizes the mechanistic design, comparative advantages, and validated experimental workflows of substrate-based and activity-based fluorescent probes for drug development and cellular profiling.

Mechanistic Foundations of Fluorescent Probes

The design of a fluorescent probe dictates its experimental utility. The field relies on two distinct mechanistic paradigms: Substrate-Based Probes and Activity-Based Probes (ABPs).

Substrate-Based Probes (Fluorogenic & FRET)

Substrate-based probes consist of a specific peptide recognition sequence flanked by a fluorophore and a quencher (or a donor-acceptor pair for Förster Resonance Energy Transfer, FRET)[3][4].

-

Mechanism: When the target protease recognizes and cleaves the peptide sequence, the fluorophore is physically separated from the quencher, resulting in a dramatic restoration of fluorescence[3][4]. In FRET systems, cleavage disrupts the energy transfer, causing a quantifiable increase in donor emission and a decrease in acceptor emission[5].

-

Causality & Application: Because a single active protease can cleave thousands of substrate molecules, this mechanism provides immense signal amplification , making it highly sensitive for detecting low-abundance proteases[3]. However, because the cleaved fluorescent product diffuses away from the enzyme, spatial resolution regarding the exact subcellular localization of the active protease is often lost[3].

Activity-Based Probes (ABPs)

Unlike substrates, ABPs act as suicide inhibitors. They consist of three elements: a recognition sequence, a reporter tag (fluorophore), and an electrophilic "warhead" (e.g., vinyl sulfones, acyloxymethyl ketones)[1].

-

Mechanism: The active-site nucleophile of a catalytically competent protease attacks the warhead, forming an irreversible covalent bond[1][3].

-

Causality & Application: This irreversible binding results in a strict 1:1 stoichiometry between the probe and the active enzyme[3]. While it lacks the signal amplification of substrate probes, it perfectly preserves spatial resolution and allows the covalently tagged protease to be isolated and analyzed downstream via SDS-PAGE or mass spectrometry[2][3].

Quenched Activity-Based Probes (qABPs)

Standard ABPs are constitutively fluorescent, meaning unbound probes create high background noise in live cells unless extensively washed. To solve this, quenched ABPs (qABPs) were developed[6]. These probes incorporate a leaving group that acts as a quencher. Fluorescence is only unmasked after the activity-dependent covalent modification of the target protease[6]. This self-validating design allows for direct, real-time imaging of protease activity in living cells without washing steps[6].

Caption: Logical differentiation between Substrate-Based and Activity-Based fluorescent probes.

Comparative Analysis of Probe Technologies

To optimize experimental design, researchers must select probes based on the required readout (sensitivity vs. localization).

| Probe Class | Core Mechanism | Primary Advantage | Primary Limitation | Best Application |

| Fluorogenic Substrates | Cleavage-induced dequenching | High sensitivity via enzymatic signal amplification[3]. | Diffusive products lose subcellular spatial resolution[3]. | High-throughput screening (in vitro/lysates). |

| FRET Probes | Disruption of resonance energy transfer | Ratiometric readout provides internal control against concentration artifacts[5]. | Requires specialized dual-emission imaging setups[5]. | Live-cell kinetic assays for specific signaling pathways. |

| Standard ABPs | Covalent active-site modification | Enables downstream validation (SDS-PAGE, proteomics)[1][2]. | High background fluorescence requires extensive washing[6]. | Lysate profiling, biomarker discovery[2]. |

| Quenched ABPs (qABPs) | Covalent binding + leaving group dequenching | Zero-wash, real-time live-cell imaging with exact spatial mapping[6]. | Acts as an enzyme inhibitor, halting further natural substrate turnover[1]. | Dynamic live-cell imaging of protease localization[6]. |

| Quantum Dot (QD) FRET | Nanoparticle energy transfer | Extreme brightness, multivalent binding, and multiplexing capacity[4]. | Larger hydrodynamic radius can impede intracellular delivery[4]. | Multiplexed diagnostics and high-sensitivity assays[4]. |

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating necessary controls to ensure that observed fluorescence is strictly a result of catalytic activity, not probe degradation or off-target binding.

Protocol 1: Live-Cell Imaging using Quenched Activity-Based Probes (qABPs)

This protocol is optimized for tracking cysteine cathepsin or caspase activity in live cells using a cell-permeable qABP[6].

Step-by-Step Methodology:

-

Cell Preparation: Seed target cells (e.g., macrophages or cancer cell lines) in glass-bottom 35mm imaging dishes. Culture until 70-80% confluent.

-

Inhibitor Control Setup (Critical): Pre-treat a control dish with a broad-spectrum or specific protease inhibitor (e.g., 50 µM E-64d for cysteine cathepsins) for 1 hour prior to probe addition. Causality: This establishes a baseline to prove that subsequent fluorescence is strictly dependent on active-site availability, eliminating false positives from non-specific probe cleavage.

-

Probe Incubation: Add the qABP directly to the culture media at a final concentration of 1–5 µM. Incubate at 37°C for 1 to 4 hours. Because qABPs only fluoresce upon covalent target binding, washing is not strictly required, though a single media swap can reduce extracellular noise[6].

-

Counterstaining: Add Hoechst 33342 (1 µg/mL) for 10 minutes to visualize nuclei and establish cellular boundaries.

-

Confocal Imaging: Image living cells using a confocal microscope equipped with a heated stage and CO2 chamber. Excite the fluorophore at its specific wavelength (e.g., Cy5 at 640 nm).

-

Downstream Validation (Optional): Lyse the imaged cells and run the lysate on an SDS-PAGE gel. Scan the gel using a fluorescence scanner to confirm the molecular weight of the covalently tagged protease[1][2].

Caption: Standardized workflow for live-cell imaging and validation of intracellular protease activity.

Protocol 2: High-Throughput FRET-Based Protease Assay

This workflow is utilized for quantifying protease activity in cell lysates or for screening protease inhibitors in a 96/384-well format[5].

Step-by-Step Methodology:

-

Reagent Preparation: Prepare an assay buffer optimized for the target protease (e.g., TBS, pH 7.2; note that lysosomal proteases require acidic buffers ~pH 5.5)[5].

-

Lysate/Enzyme Addition: Add 50 µL of cell lysate or recombinant protease standards to the microplate wells.

-

Self-Validating Controls: Include a "Blank" (Buffer + Substrate, no enzyme) to measure background hydrolysis, and an "Inhibitor Control" (Enzyme + Substrate + specific inhibitor, e.g., ritonavir for HIV protease) to validate specificity[5][7].

-

Substrate Addition: Add 50 µL of the FRET substrate (diluted in assay buffer) to all wells to initiate the reaction.

-

Kinetic Data Acquisition: Immediately place the plate in a fluorescence microplate reader. Excite the donor fluorophore and continuously measure emission at both the donor and acceptor wavelengths for 30–60 minutes at 37°C[5].

-

Ratiometric Calculation: Calculate protease activity by plotting the ratio of Donor Emission to Acceptor Emission over time. As the substrate is cleaved, donor fluorescence increases while acceptor FRET-induced emission decreases, providing a robust, concentration-independent kinetic curve[5].

References

-

Dynamic imaging of protease activity with fluorescently quenched activity-based probes ResearchGate URL:[Link]

-

Activity-Based Probes for Proteases Pave the Way to Theranostic Applications MDPI URL:[Link]

-

Activity-Based Profiling of Proteases Stanford Medicine (Annual Review of Biochemistry) URL:[Link]

-

Activity Based Probes as a tool for Functional Proteomic Analysis of Proteases PMC - NIH URL:[Link]

-

Visualization of HIV Protease Inhibition Using a Novel FRET Molecular Probe PMC - NIH URL:[Link]

-

Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer Theranostics URL:[Link]

Sources

- 1. Activity-Based Probes for Proteases Pave the Way to Theranostic Applications [mdpi.com]

- 2. Activity Based Probes as a tool for Functional Proteomic Analysis of Proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. med.stanford.edu [med.stanford.edu]

- 4. Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer [thno.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Visualization of HIV Protease Inhibition Using a Novel FRET Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]

Z-Gly-Ala-Gln-AMC molecular weight and solubility data

Executive Summary

Z-Gly-Ala-Gln-AMC (Carbobenzoxy-Glycyl-Alanyl-Glutamine-7-amido-4-methylcoumarin) is a specialized fluorogenic peptide substrate used primarily for the kinetic profiling of serine proteases and transglutaminases. Its utility is defined by the C-terminal glutamine residue, which serves as a specific recognition site for enzymes such as the bacterial protease WprA (Bacillus subtilis) and viral 3C-like proteases (e.g., SARS-CoV-2 Mpro, though with lower efficiency than Leu-Gln variants).

Upon enzymatic cleavage of the amide bond between the glutamine residue and the coumarin moiety, the fluorophore 7-amino-4-methylcoumarin (AMC) is released. This event triggers a significant bathochromic shift and fluorescence enhancement, allowing for real-time, high-sensitivity quantification of enzymatic activity.

Physicochemical Profile

| Property | Data | Notes |

| Chemical Name | Z-Gly-Ala-Gln-AMC | N-Carbobenzoxy-Gly-Ala-Gln-7-amido-4-methylcoumarin |

| CAS Number | 201928-35-0 | Verified identifier for procurement. |

| Molecular Formula | C₂₈H₃₁N₅O₈ | |

| Molecular Weight | 565.57 Da (Average)565.22 Da (Exact) | |

| Appearance | White to off-white powder | Protect from light to prevent photobleaching. |

| Solubility | Soluble in DMSO, DMF | Hydrophobic Z-group and AMC moiety limit aqueous solubility. |

| Excitation (Ex) | 380 nm | UV region. |

| Emission (Em) | 460 nm | Blue fluorescence region. |

| Purity Standard | ≥ 95% (HPLC) | Critical for kinetic accuracy (low background fluorescence). |

Solubility & Reconstitution Strategy

Solvent Selection

The hydrophobic Carbobenzoxy (Z) group and the aromatic AMC ring render this molecule sparingly soluble in pure water. Improper reconstitution will lead to micro-precipitation, causing erratic fluorescence readings.

-

Primary Solvent: DMSO (Dimethyl Sulfoxide) , Anhydrous, Molecular Biology Grade.

-

Secondary Solvent: DMF (Dimethylformamide), though DMSO is preferred for lower cellular toxicity in downstream applications.

Stock Solution Protocol (10 mM)

Target: Prepare a 10 mM stock solution in DMSO.

-

Calculate Mass: For 5 mg of peptide:

-

Dissolution: Add the calculated volume of DMSO to the vial. Vortex vigorously for 30-60 seconds.

-

Clarification: Inspect visually. If particulates remain, sonicate in a water bath for 2 minutes at room temperature.

-

Storage: Aliquot into light-protective amber tubes (20-50 µL each) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months).

Working Solution Preparation

Dilute the stock solution into the reaction buffer immediately before use.

-

Typical Assay Concentration: 10 µM – 100 µM.[1]

-

DMSO Tolerance: Keep final DMSO concentration < 1% (v/v) to avoid enzyme inhibition.

Mechanism of Action

Proteolytic Cleavage (Primary Application)

The core application relies on the specific hydrolysis of the anilide bond between the C-terminal Glutamine and the AMC fluorophore.

Caption: Mechanism of fluorogenic signal generation. The protease recognizes the Gln residue at P1, cleaving the amide bond to release free AMC.

Transglutaminase (TG2) Specificity

While primarily a protease substrate, Z-Gly-Ala-Gln-AMC can function in Transglutaminase (TG2) research.

-

Role: Acyl Donor (Glutamine substrate).

-

Mechanism: TG2 catalyzes the transfer of an amine (e.g., cadaverine) to the

-carboxamide of the Glutamine residue. -

Note: This application typically requires HPLC analysis to detect the mass shift (incorporation of amine), as the AMC is not necessarily cleaved in this reaction unless the assay is coupled with a protease.

Experimental Protocol: Kinetic Protease Assay

This protocol is optimized for WprA or similar serine proteases.

Reagents

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM CaCl₂ (if calcium-dependent).

-

Substrate: Z-Gly-Ala-Gln-AMC (10 mM DMSO stock).

-

Enzyme: Purified WprA or cell lysate.

-

Standard: Free AMC (7-amino-4-methylcoumarin) for calibration curve.

Workflow Diagram

Caption: Step-by-step fluorometric assay workflow for kinetic analysis.

Step-by-Step Procedure

-

Calibration: Prepare a serial dilution of free AMC (0 – 10 µM) in Assay Buffer. Measure RFU to generate a standard curve (Slope = RFU/µM).

-

Enzyme Incubation: Pipette 50 µL of enzyme solution into a black 96-well plate (opaque bottom to prevent cross-talk). Incubate at 37°C for 5 minutes.

-

Substrate Addition: Rapidly add 50 µL of Z-Gly-Ala-Gln-AMC (diluted to 2X desired final concentration in buffer) to the wells.

-

Kinetic Read: Immediately place in a fluorescence plate reader.

-

Data Processing:

-

Extract the linear portion of the curve (Initial Velocity,

). -

Subtract the blank (Substrate + Buffer, no Enzyme) to correct for auto-hydrolysis.

-

Convert RFU/min to µmol/min using the AMC standard slope.

-

Troubleshooting & Optimization (Expert Insights)

| Issue | Probable Cause | Corrective Action |

| High Background Fluorescence | Free AMC contamination or Photobleaching. | Check purity of substrate. Keep stock in amber tubes. Subtract "Substrate Only" blank. |

| Non-Linear Kinetics | Substrate depletion or Enzyme instability. | Reduce enzyme concentration. Ensure |

| Precipitation | Substrate insolubility in buffer. | Lower final substrate concentration. Ensure DMSO is |

| Low Signal | Wrong pH or Enzyme Inactivity. | Verify pH optimum (WprA prefers pH 7.5). Add CaCl₂ if the protease is calcium-dependent. |

References

-

PubChem. (n.d.). Z-Gly-Ala-Gln-AMC | C28H31N5O8. National Library of Medicine. Retrieved March 5, 2026, from [Link]

-

LookChem. (n.d.). Z-GLY-ALA-GLN-AMC Product Information and CAS 201928-35-0. Retrieved March 5, 2026, from [Link]

-

Rutledge, P. J., et al. (2011). Biocatalysis for Green Chemistry and Chemical Process Development. (Discusses TG2 acyl donor applications). Retrieved March 5, 2026, from [Link]

Sources

Technical Guide: Specificity of Z-Gly-Ala-Gln-AMC for Microbial vs. Tissue Transglutaminase

The following technical guide details the specificity, mechanistic action, and experimental utility of Z-Gly-Ala-Gln-AMC in the context of Microbial Transglutaminase (MTG) versus Tissue Transglutaminase (TG2).

Executive Summary

Z-Gly-Ala-Gln-AMC (Cbz-Gly-Ala-Gln-7-amino-4-methylcoumarin) is a synthetic fluorogenic peptide primarily utilized as a glutamine-donor substrate in transglutaminase (TG) catalysis.[1] While often categorized as a protease substrate due to the AMC leaving group, its utility in TG research hinges on the specific recognition of the Gly-Ala-Gln motif.

Core Distinction:

-

Microbial Transglutaminase (MTG): Exhibits high specificity and catalytic efficiency for Z-Gly-Ala-Gln-AMC. The small, uncharged residues (Gly, Ala) at the P-2 and P-3 positions accommodate the MTG active site's preference for flexible, accessible loops.

-

Tissue Transglutaminase (TG2): Shows significantly lower affinity for this sequence compared to its native targets (e.g., gluten peptides, ECM proteins) or optimized substrates like Z-Gln-Gly. Furthermore, TG2 possesses isopeptidase activity (hydrolysis), which can complicate assay interpretation if not controlled.

Critical Application: This substrate is most effectively used to quantify MTG activity in the presence of amine-donors (e.g., monodansylcadaverine) or to screen for proteolytic impurities in MTG preparations, a common issue in industrial bioprocessing.

Mechanistic Basis & Structural Logic

Substrate Architecture

The molecule consists of three distinct functional modules:

-

N-terminal Cap (Z/Cbz): Carbobenzyloxy group. Protects the N-terminus, mimicking the peptide backbone and enhancing hydrophobic interaction with the enzyme's S-sites.

-

Peptide Linker (Gly-Ala-Gln): The recognition sequence.

-

Gln (Q): The reactive center (acyl donor).

-

Gly-Ala: A flexible spacer that minimizes steric hindrance, optimizing fit into the deep, cleft-like active site of MTG.

-

-

C-terminal Reporter (AMC): 7-amino-4-methylcoumarin.[1]

-

In Proteolysis: Cleavage of the Gln-AMC bond releases free AMC (highly fluorescent).

-

In Transamidation (TG): The TG attacks the

-carboxamide of the Glutamine. The AMC remains attached to the

-

Differential Catalytic Pathways

The following Graphviz diagram illustrates the divergent pathways for MTG (Transferase) versus Protease contaminants (Hydrolysis), a critical distinction when using this substrate.

Figure 1: Divergent reaction pathways. MTG utilizes the Gln side chain (Transferase), while proteases cleave the backbone (Hydrolysis).

Specificity Profile: MTG vs. TG2

Microbial Transglutaminase (MTG)[2][3]

-

Affinity: High. The Gly-Ala sequence is optimal for MTG. Structural studies (e.g., Streptomyces mobaraensis crystal structures) reveal that MTG prefers substrates that lack bulky or charged residues immediately adjacent to the reactive Glutamine.

-

Calcium Independence: MTG is active without Ca²⁺.[2] This allows Z-Gly-Ala-Gln-AMC to be used in buffers containing EDTA, effectively silencing calcium-dependent proteases or TG2.

-

Reaction Type: Strictly transamidation. MTG lacks significant isopeptidase activity; it will not hydrolyze the Gln-AMC bond or the formed isopeptide bond under standard conditions.

Tissue Transglutaminase (TG2)[4]

-

Affinity: Low to Moderate.[1] TG2 generally prefers sequences with specific hydrophobic residues at the P+1 or P+3 positions (e.g., Q-x-P, Q-Q-I-V). The Gly-Ala-Gln sequence is less optimal than the native Z-Gln-Gly or gluten-derived peptides.

-

Isopeptidase Activity: TG2 can act as an isopeptidase. In the absence of amine acceptors, TG2 may hydrolyze the substrate. However, for Z-Gly-Ala-Gln-AMC, the AMC is an amide at the C-terminus. TG2 is unlikely to cleave the Gln-AMC bond directly unless it mimics a specific isopeptide linkage, which is rare.

Comparative Data Summary

| Feature | Microbial TG (MTG) | Tissue TG (TG2) |

| Recognition Sequence | Gly-Ala-Gln (Preferred) | Q-x-P / Hydrophobic (Preferred) |

| Calcium Requirement | None (Active with EDTA) | Absolute (mM Ca²⁺ required) |

| Reaction Mode | Transamidation (Crosslinking) | Transamidation + Deamidation/Isopeptidase |

| Interference Risk | Protease contamination (from Streptomyces) | Auto-antibodies / Endogenous inhibitors |

| Assay Utility | Primary Donor Substrate | Secondary/Poor Substrate |

Experimental Protocols

Protocol A: MTG Specificity Assay (Fluorescence Incorporation)

Objective: Measure MTG activity by incorporating a fluorescent amine into Z-Gly-Ala-Gln-AMC (acting here as a non-fluorescent donor backbone, assuming AMC is used as a tag or quencher in a FRET pair, OR using the peptide as a generic donor for a separate fluorescent amine).

Note: If using Z-Gly-Ala-Gln-AMC as a donor, you typically pair it with a fluorescent amine (e.g., Monodansylcadaverine, MDC).

Reagents:

-

Buffer: 200 mM MOPS, pH 7.2.

-

Substrate: 20 mM Z-Gly-Ala-Gln-AMC (dissolved in DMSO).

-

Amine Acceptor: 10 mM Monodansylcadaverine (MDC).

-

Enzyme: Purified MTG (1-5 U/mL).

-

Stop Solution: 10% Trichloroacetic acid (TCA) or EDTA (50 mM).

Workflow:

-

Equilibrate: Pre-warm buffer to 37°C.

-

Mix: Combine 180 µL Buffer, 10 µL MDC, and 10 µL Z-Gly-Ala-Gln-AMC.

-

Initiate: Add 1-5 µL MTG.

-

Incubate: 10–30 minutes at 37°C.

-

Terminate: Add 200 µL Stop Solution.

-

Detection: Measure Fluorescence (Ex 360 nm / Em 530 nm for Dansyl).

-

Control: Run a parallel sample with EDTA (should not inhibit MTG) and Iodoacetamide (inhibits MTG).

-

Protocol B: Protease Impurity Check (Self-Validating Step)

Objective: Ensure the signal is not due to protease cleavage of the AMC group.

Workflow:

-

Prepare the reaction mix without the Amine Acceptor (MDC).

-

Add MTG sample.

-

Measure Fluorescence at Ex 380 nm / Em 460 nm (Specific for free AMC).

-

Interpretation:

-

No Signal: The enzyme is pure MTG (Transamidation only).

-

High Signal: The sample contains protease contaminants (cleaving the AMC). Discard batch.

-

Troubleshooting & Optimization

-

Solubility: Z-Gly-Ala-Gln-AMC is hydrophobic.[1] Dissolve stock in DMSO or DMF (up to 20 mM) and dilute into aqueous buffer. Ensure final DMSO < 5% to avoid enzyme denaturation.

-

pH Sensitivity: MTG is active over a broad pH range (5.0–9.0), whereas TG2 is strictly pH 7.5–8.5. To select for MTG, run the assay at pH 6.0 , where TG2 is largely inactive.

-

Reducing Agents: TG2 requires DTT (1-5 mM) to maintain its active site Cysteine. MTG is more robust but benefits from 1 mM DTT or Glutathione.

References

-

Zedira GmbH. Transglutaminase Assays and Substrates. (Standard industry protocols for Z-Gln-Gly and derivatives).

-

Strop, P. (2014). Biocatalysis for Green Chemistry and Chemical Process Development.[3] (Discusses Z-Gly-Ala-Gln-AMC as an acyl donor for MTG).

-

Ando, H., et al. (1989).[4] Purification and characteristics of a novel transglutaminase derived from microorganisms. Agric. Biol. Chem.

-

Keillor, J. W., et al. (2014). Transglutaminase inhibitors and substrates.[5][6] (Review of specificity differences).

-

Sigma-Aldrich. Z-Gly-Pro-Arg-AMC Datasheet. (Comparison of AMC cleavage mechanisms).

Sources

- 1. allpeptide.com [allpeptide.com]

- 2. researchgate.net [researchgate.net]

- 3. epdf.pub [epdf.pub]

- 4. Biocatalysis by Transglutaminases: A Review of Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design of highly active substrates using molecular docking for microbial transglutaminase detection - RSC Advances (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: Protocol for Z-Gly-Ala-Gln-AMC Transglutaminase Activity Assay

The following Application Note and Protocol is designed for researchers requiring a robust method to measure Transglutaminase (TGase) activity using the peptide substrate Z-Gly-Ala-Gln-AMC .

Introduction & Scientific Context

Transglutaminases (TGases, EC 2.3.2.13) are a family of enzymes that catalyze the calcium-dependent formation of isopeptide bonds between the

Z-Gly-Ala-Gln-AMC (Z-GAQ-AMC) is a synthetic peptide substrate containing a reactive glutamine residue. While the AMC (7-amino-4-methylcoumarin) fluorophore is typically associated with protease assays (where cleavage releases the fluorescent group), in the context of Transglutaminase, this molecule serves as a Fluorescent Glutamine Donor .

Core Experimental Concept

Unlike protease assays, TGase does not cleave the AMC group from Z-GAQ-AMC. Instead, TGase transfers the entire Z-GAQ-AMC molecule onto an amine-acceptor protein (such as Casein or Dimethylcasein).

-

Mechanism: Transamidation (Cross-linking).[1]

-

Readout: Retention of fluorescence (AMC) on a solid support or macromolecule after washing away unbound substrate.

CRITICAL SCIENTIFIC WARNING (Specificity): Z-Gly-Ala-Gln-AMC is also a known substrate for the bacterial protease WprA (Bacillus subtilis), which cleaves the AMC group directly. If working with crude bacterial lysates, you must distinguish between TGase cross-linking (incorporation) and protease cleavage (hydrolysis). This protocol focuses on the TGase-mediated incorporation assay.

Assay Principle

The assay relies on the TGase-catalyzed incorporation of the fluorescent peptide Z-Gly-Ala-Gln-AMC (Acyl Donor) into surface-immobilized N,N-Dimethylcasein (DMC, Acyl Acceptor).

-

Immobilization: DMC is coated onto a high-binding microplate.

-

Reaction: TGase activates the Gln residue on Z-GAQ-AMC.

-

Cross-linking: The activated Gln is attacked by Lys residues on the immobilized DMC, covalently linking the fluorophore to the plate.

-

Detection: Unreacted Z-GAQ-AMC is washed away. The remaining fluorescence is directly proportional to TGase activity.

Reaction Scheme (Graphviz)

Caption: Mechanism of Z-GAQ-AMC incorporation into immobilized Dimethylcasein by Transglutaminase.

Materials & Reagents

Reagents

| Reagent | Specification | Storage |

| Z-Gly-Ala-Gln-AMC | Substrate (Purity >95%) | -20°C (Dark) |

| N,N-Dimethylcasein (DMC) | Amine Acceptor (Protein) | 4°C |

| Transglutaminase (TG2) | Recombinant human or Guinea Pig Liver | -80°C |

| Tris-HCl | pH 8.0 (Assay Buffer Base) | RT |

| CaCl₂ | Essential Cofactor (1 M Stock) | RT |

| Dithiothreitol (DTT) | Reducing Agent (Freshly prepared) | -20°C |

| EDTA | For Negative Control / Stop Soln. | RT |

| Tween-20 | Detergent for Wash Buffer | RT |

Buffer Formulations

-

Coating Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 8.0.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, 1 mM DTT (Add DTT immediately before use), pH 8.0.

-

Note: TGase requires reducing conditions to maintain the active site Cysteine.

-

-

Stop Solution: 200 mM EDTA in water (Chelates Ca²⁺, halting reaction).

Detailed Experimental Protocol

Phase 1: Plate Preparation (Day 1 or 2 hours prior)

-

Dissolve DMC: Prepare a 10 mg/mL stock of N,N-Dimethylcasein in Coating Buffer.

-

Dilute: Dilute DMC to 100 µg/mL in Coating Buffer.

-

Coat: Add 100 µL/well to a black, high-binding 96-well microplate (e.g., Corning Costar).

-

Incubate: Overnight at 4°C or 2 hours at 37°C.

-

Block: Remove solution. Add 200 µL/well of 3% BSA in Tris-Buffered Saline (TBS). Incubate 1 hour at RT.

-

Wash: Wash plate 3x with TBS + 0.05% Tween-20 (TBST).

Phase 2: Reaction Setup

-

Substrate Prep: Dissolve Z-Gly-Ala-Gln-AMC in DMSO to 10 mM (Stock). Dilute to 50 µM working concentration in Assay Buffer .

-

Enzyme Prep: Dilute TGase to desired concentration (e.g., 0.1 – 1.0 U/mL) in Assay Buffer.

-

Control: Prepare a "No Enzyme" blank and an "EDTA Control" (Assay Buffer + 50 mM EDTA).

-

-

Reaction Initiation:

-

Add 50 µL of Z-Gly-Ala-Gln-AMC (50 µM) to the DMC-coated wells.

-

Add 50 µL of TGase Enzyme solution to start the reaction.

-

Final Volume: 100 µL.

-

Final Concentrations: 25 µM Substrate, 5 mM CaCl₂, 0.5 mM DTT.

-

Phase 3: Incubation & Detection

-

Incubate: Shake plate briefly (30 sec). Incubate at 37°C for 30–60 minutes . Protected from light.

-

Stop: (Optional for kinetic read, mandatory for endpoint) Add 50 µL of 200 mM EDTA .

-

Wash (CRITICAL):

-

Aspirate the reaction mixture.

-

Wash wells 5 times with 200 µL TBST.

-

Why? You must remove all non-incorporated Z-GAQ-AMC. Only peptide covalently linked to the DMC coating should remain.

-

-

Measure: Add 100 µL TBS to each well (to maintain hydration). Read Fluorescence.

-

Excitation: 360 nm (or 380 nm)

-

Emission: 460 nm

-

Workflow Diagram (Graphviz)

Caption: Step-by-step workflow for the Z-GAQ-AMC Incorporation Assay.

Data Analysis & Validation

Calculation of Activity[2]

-

Background Subtraction: Subtract the RFU (Relative Fluorescence Units) of the "No Enzyme" blank from all samples.

-

Standard Curve (Optional but Recommended): To quantify moles of substrate incorporated, spot known concentrations of Z-GAQ-AMC (0.1 – 10 µM) into the plate (without washing) to create a fluorescence calibration curve.

-

Note: The quantum yield of AMC may shift slightly when bound to protein, but this provides a close estimate.

-

-

Unit Definition: One Unit (U) is often defined as the amount of enzyme that incorporates 1 nmol of substrate per minute under assay conditions.

Validation Criteria (Self-Validating System)

-

Z-Factor: For screening assays, calculate Z' using Positive (High TGase) and Negative (EDTA) controls. A Z' > 0.5 indicates a robust assay.

-

Linearity: The signal should be linear with respect to [Enzyme] and Time (R² > 0.95).

-

Inhibition Check: Validate the assay using a known TGase inhibitor (e.g., Z-DON-Val-Pro-Leu-OMe or Cystamine).

Troubleshooting & Optimization

| Issue | Possible Cause | Solution |

| High Background | Incomplete Washing | Increase wash steps to 5-7x; use 0.1% Tween-20. |

| No Signal | Inactive Enzyme | Ensure DTT is fresh; Calcium is at 5-10 mM; pH is > 7.5. |

| No Signal | Substrate Degradation | Store Z-GAQ-AMC at -20°C; avoid repeated freeze-thaw. |

| Signal in EDTA Well | Protease Contamination | CRITICAL: If using crude lysate, WprA-like proteases may cleave AMC. Add Protease Inhibitor Cocktail (EDTA-free) or purify the TGase. |

Alternative: Kinetic Assay (GDH-Coupled)

If you require a continuous kinetic read without washing steps: Use the Glutamate Dehydrogenase (GDH) Coupled Assay .

-

Principle: TGase deamidates Z-GAQ-AMC (or transfers amine), releasing Ammonia (NH₃) .

-

Coupling: NH₃ +

-Ketoglutarate + NADH -

Readout: Decrease in Absorbance at 340 nm (NADH oxidation).

-

Pros: Real-time kinetics, no washing.

-

Cons: Lower sensitivity than fluorescence; sensitive to background ammonia.

References

-

Zedira GmbH. Transglutaminase Assay Principles and Substrates. Zedira Product Guides. Link

-

Cayman Chemical. Transglutaminase Activity Assay Kit Protocol. Cayman Chemical Application Notes. Link

-

Folk, J. E., & Cole, P. W. (1966). Mechanism of Action of Guinea Pig Liver Transglutaminase. Journal of Biological Chemistry, 241(23), 5518-5525. Link

-

Lorand, L., et al. (1972). Transglutaminase activity in blood and tissues. Analytical Biochemistry. Link

-

HongTide Biotechnology. Z-Gly-Ala-Gln-AMC Product Data (WprA Substrate).Link

Sources

Application Note: Kinetic and Endpoint Analysis of Enzymatic Cross-Linking using Z-GAQ-AMC

This Application Note is designed for researchers and drug development professionals focusing on protein cross-linking enzymes, specifically Transglutaminases (TG2, Factor XIIIa). It details the use of Z-Gly-Ala-Gln-AMC (Z-GAQ-AMC) as a specialized fluorogenic substrate.

Introduction & Mechanistic Basis[1]

Enzymatic cross-linking, primarily catalyzed by the Transglutaminase (TG) superfamily (EC 2.3.2.13), is a critical post-translational modification involved in fibrosis, blood coagulation, and skin barrier formation. While standard assays often use simple donors like Z-Gln-Gly, the tripeptide derivative Z-Gly-Ala-Gln-AMC (Z-GAQ-AMC) offers a distinct advantage: it serves as a highly specific Glutamine (Q) Donor mimic with an integrated fluorophore (7-amino-4-methylcoumarin, AMC).

The Biochemical Principle

Unlike protease assays where AMC is the leaving group, in cross-linking assays using Z-GAQ-AMC, the AMC moiety typically remains attached to the peptide backbone to serve as a fluorescent tag for the donor substrate. The enzyme (TG2 or FXIIIa) catalyzes an acyl-transfer reaction:

-

Acyl-Enzyme Formation: The active site cysteine of the TGase attacks the

-carboxamide of the Glutamine in Z-GAQ-AMC, releasing ammonia. -

Transamidation: A primary amine (Acyl Acceptor, e.g.,

-amino group of Lysine or a polyamine) attacks the thioester intermediate. -

Cross-Link Formation: An isopeptide bond is formed, linking the Z-GAQ-AMC to the acceptor.

Crucial Distinction:

-

Protease Mode: If used with specific endopeptidases, cleavage occurs at the C-terminus, releasing free AMC (Fluorescence Increase).

-

Cross-Linking Mode (TGase): The peptide is incorporated into proteins or amine-functionalized probes. Detection relies on Fluorescence Anisotropy (FA) , HPLC separation , or FRET (if the acceptor is a quencher/FRET pair).

Pathway Visualization

Figure 1: Mechanism of Transglutaminase-mediated cross-linking utilizing Z-GAQ-AMC as the acyl donor substrate.

Experimental Protocols

Protocol A: HPLC-Based Endpoint Assay (Quantitative)

This is the gold standard for verifying the specific incorporation of Z-GAQ-AMC into amine acceptors (e.g., Monodansylcadaverine or Polyamines).

Objective: Quantify TGase activity by measuring the depletion of Z-GAQ-AMC and the formation of the cross-linked adduct.

Materials

-

Enzyme: Recombinant Human TG2 or Factor XIIIa (activated with Thrombin).

-

Donor Substrate: Z-GAQ-AMC (Stock: 10 mM in DMSO).

-

Acceptor Substrate: Dansyl-Cadaverine (Cad-Dns) or Biotin-Cadaverine.

-

Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM CaCl₂, 150 mM NaCl, 1 mM DTT.

-

Stop Solution: 5% Trichloroacetic acid (TCA) or cold Acetonitrile.

Workflow

-

Preparation: Dilute TG2 to 10 µg/mL in Assay Buffer.

-

Reaction Mix: In a microcentrifuge tube, combine:

-

80 µL Assay Buffer

-

10 µL Z-GAQ-AMC (Final: 100 µM)

-

10 µL Dansyl-Cadaverine (Final: 500 µM)

-

-

Initiation: Add 5 µL Enzyme solution. Incubate at 37°C.

-

Time Course: Aliquot 20 µL samples at t=0, 15, 30, and 60 minutes.

-

Termination: Immediately mix aliquots with 20 µL Stop Solution/Acetonitrile. Centrifuge at 10,000 x g for 5 min.

-

Analysis: Inject 10 µL supernatant onto a C18 Reverse-Phase HPLC column.

-

Mobile Phase: Gradient 10-90% Acetonitrile in 0.1% TFA.

-

Detection: Fluorescence (Ex 360 nm / Em 440 nm for AMC; Ex 330 nm / Em 500 nm for Dansyl).

-

Data Interpretation:

-

Substrate Peak: Elutes earlier (more hydrophilic).

-

Product Peak: Elutes later (hydrophobic shift due to Cadaverine attachment).

-

Calculation: Activity (Units) =

mol product formed / min / mg enzyme.

Protocol B: Fluorescence Anisotropy (Real-Time Kinetics)

This method allows for high-throughput screening (HTS) without separation steps. As the small Z-GAQ-AMC peptide is cross-linked to a larger protein acceptor (e.g., Dimethyl Casein), its rotational diffusion slows, increasing fluorescence anisotropy.

Materials

-

Acceptor Protein: N,N-Dimethyl Casein (DMC), 5 mg/mL stock.

-

Plate: Black 96-well non-binding surface plate.

-

Reader: Multi-mode plate reader equipped with Fluorescence Polarization optics (Ex 360nm / Em 460nm).

Step-by-Step

-

Reagent Setup:

-

Prepare Master Mix: 50 mM Tris-HCl (pH 8.0), 5 mM CaCl₂, 1 mM DTT.

-

Add DMC to Master Mix (Final conc: 1 mg/mL).

-

Add Z-GAQ-AMC (Final conc: 20 µM).

-

-

Plating: Dispense 90 µL of Master Mix into wells.

-

Blanking: Measure background anisotropy of the mix.

-

Initiation: Add 10 µL of TG2 (titrated 1–100 nM) or Test Compounds (inhibitors).

-

Measurement: Monitor Anisotropy (r) every 30 seconds for 45 minutes at 37°C.

Validation Logic:

Data Presentation & Troubleshooting

Expected Results Summary

| Assay Type | Readout | Signal Trend | Specificity Control |

| HPLC Endpoint | Peak Area | Shift from Substrate to Product Peak | EDTA (Chelates Ca²⁺, stops TGase) |

| Anisotropy | mP (Millipolarization) | Sigmoidal Increase | Active Site Inhibitor (e.g., Z-DON) |

| Proteolysis Check | Total Fluorescence | Sudden Increase (if AMC is cleaved) | Protease Inhibitor Cocktail |

Troubleshooting "False" Signals

-

Issue: High background fluorescence.

-

Cause: Free AMC contamination in the substrate stock.

-

Fix: Purify Z-GAQ-AMC via HPLC or check purity.

-

-

Issue: No Anisotropy change.

-

Cause: The acceptor protein (DMC) concentration is too low, or the enzyme is inactive (oxidized).

-

Fix: Add 1 mM DTT to maintain enzyme reduction; ensure Ca²⁺ is present (essential cofactor).

-

Workflow Diagram

Figure 2: Decision matrix for selecting the appropriate Z-GAQ-AMC assay format based on throughput needs.

References

-

Gundersen, M. T., et al. (2016). Synthesis and kinetic characterisation of water-soluble fluorogenic acyl donors for transglutaminase 2.[1] ChemBioChem, 17(13), 1263–1281. Link

-

Keillor, J. W., et al. (2011). Biocatalysis for Green Chemistry and Chemical Process Development. Chapter 6: Transglutaminases. Wiley-VCH. Link

-

BMG Labtech. Real-time fluorescence assay for monitoring transglutaminase activity. Application Note. Link

-

Zedira. Transglutaminase Assay Kit ("DCC"), fluorescent.[2] Product Application Guide. Link

Sources

Application Note: Kinetic Optimization of Z-Gly-Ala-Gln-AMC for Tissue Transglutaminase (TG2) Analysis

Abstract

This application note details the protocol for optimizing the concentration of the fluorogenic substrate Z-Gly-Ala-Gln-AMC (Z-GAQ-AMC) for the kinetic analysis of Tissue Transglutaminase (TG2). While Z-GAQ-AMC is a potent glutamine-donor mimic, its hydrophobic nature and high fluorescence quantum yield present specific challenges, including the Inner Filter Effect (IFE) and solubility limits. This guide provides a self-validating workflow to determine the Michaelis constant (

Scientific Background

Tissue Transglutaminase (TG2) is a calcium-dependent enzyme that catalyzes the formation of isopeptide bonds between glutamine residues (acyl donors) and lysine residues (acyl acceptors).[1][2] Dysregulation of TG2 is implicated in fibrosis, celiac disease, and neurodegenerative disorders, making it a high-value drug target.

Mechanism of Action:

Z-GAQ-AMC functions as a synthetic glutamine donor. In the presence of TG2 and Calcium (

-

Hydrolysis (Deamidation): In the absence of primary amines, water acts as the nucleophile.[3]

-

Transamidation: In the presence of an amine donor (e.g., Glycine Methyl Ester), the reaction proceeds faster, transferring the acyl group to the amine.

In both pathways, the release of free AMC results in a significant increase in fluorescence intensity (Excitation: 360–380 nm; Emission: 440–460 nm).

Reaction Pathway Diagram

Figure 1: Mechanism of Z-GAQ-AMC cleavage by TG2. The assay measures the rate of AMC release.

Materials & Equipment

Reagents

-

Enzyme: Recombinant Human Tissue Transglutaminase (rhTG2).

-

Substrate: Z-Gly-Ala-Gln-AMC (Dissolve in high-grade DMSO to 10-20 mM stock).

-

Standard: 7-Amino-4-methylcoumarin (AMC) (Dissolve in DMSO to 1 mM stock).

-

Amine Donor (Optional but Recommended): Glycine Methyl Ester (Gly-OMe) or Hydroxylamine. Note: Using an amine donor increases reaction velocity significantly compared to hydrolysis.

-

Assay Buffer:

-

50 mM HEPES or Tris-HCl (pH 7.4 – 8.0)

-

5–10 mM

(Essential for activation) -

1 mM DTT or TCEP (Essential to maintain active site Cysteine)

-

0.1% Tween-20 (Prevents surface adsorption)

-

Equipment

-

Fluorescence Microplate Reader (Monochromator or Filter based).

-

Black 96-well or 384-well microplates (Non-binding surface recommended).

Protocol 1: Linearity & Inner Filter Effect Correction (Mandatory)

Why this step? Fluorogenic substrates like AMC are prone to the Inner Filter Effect (IFE) . At high concentrations, the substrate itself absorbs the excitation light or re-absorbs the emitted light, causing the signal to plateau artificially.[4] Failing to correct for this leads to a gross underestimation of

Procedure:

-

Preparation: Prepare a dilution series of free AMC (0 to 100 µM) in Assay Buffer.

-

Substrate Spike: Prepare a second identical series, but spike every well with the highest intended concentration of Z-GAQ-AMC (e.g., 100 µM). Note: The substrate must not be cleaved; do not add enzyme.

-

Measurement: Measure Fluorescence (Ex 360nm / Em 460nm).

-

Analysis: Compare the slopes. If the "Spiked" curve has a lower slope than the "Buffer only" curve, IFE is present.

Correction Factor (

Protocol 2: Kinetic Optimization ( Determination)

This protocol determines the Michaelis-Menten parameters. To measure the

Experimental Workflow

Figure 2: Step-by-step workflow for kinetic characterization.

Step-by-Step Procedure

-

Substrate Dilution: Prepare a 2X serial dilution of Z-GAQ-AMC in Assay Buffer (keeping DMSO constant, e.g., 2%). Recommended range: 0 µM to 200 µM.

-